molecular formula C6H13ClN2O2 B13603396 (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride

(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride

Cat. No.: B13603396
M. Wt: 180.63 g/mol
InChI Key: RTCNFPDSSDAUJB-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with an aminomethyl group and two methyl groups. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound in the presence of a catalyst. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazolidinones.

Scientific Research Applications

(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the oxazolidinone ring

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)8-5(9)10-6;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m1./s1

InChI Key

RTCNFPDSSDAUJB-PGMHMLKASA-N

Isomeric SMILES

CC1([C@H](NC(=O)O1)CN)C.Cl

Canonical SMILES

CC1(C(NC(=O)O1)CN)C.Cl

Origin of Product

United States

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